molecular formula C8H5F6NO4S2 B033088 N,N-Bis(trifluoromethylsulfonyl)aniline CAS No. 37595-74-7

N,N-Bis(trifluoromethylsulfonyl)aniline

Cat. No. B033088
CAS RN: 37595-74-7
M. Wt: 357.3 g/mol
InChI Key: DIOHEXPTUTVCNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline and related compounds involves various chemical reactions. A convenient synthesis method described involves dediazotation reactions of previously unknown aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts, presenting properties and applications of N,N-bis(trifluoromethyl)anilines in the synthesis of aromatic compounds containing the (CF3)2N group (HirschbergMarkus et al., 2012).

Molecular Structure Analysis

Research on the molecular structure of bis(trifluoromethylsulfonyl) compounds, such as bis(trifluoromethylsulfonyl)amine, reveals significant electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a noticeable shortening of the S−N bond upon deprotonation. This structural characteristic underscores the high gas-phase acidity of these compounds and highlights the importance of electron delocalization in determining their molecular structure (Haas et al., 1996).

Chemical Reactions and Properties

Bis(trifluoromethylsulfonyl)aniline participates in various chemical reactions due to its active sulfonyl groups. For instance, it has been used as a catalyst in regio- and chemoselective ring opening of epoxides with anilines, demonstrating high chemoselectivity and excellent yields of products. This underscores its potential as a versatile reagent in organic synthesis (Khosropour et al., 2004).

Physical Properties Analysis

The physical properties of ionic liquids containing bis(trifluoromethylsulfonyl)amide anion (TFSI-) have been extensively studied. The anion's non-spherical shape, fluorination, and diffuse charge contribute to the ionic liquids' low melting point, fluidity, and excellent stability. These properties are crucial for applications in electrochemistry and materials science (Jin et al., 2008).

Chemical Properties Analysis

N,N-Bis(trifluoromethylsulfonyl)aniline exhibits unique chemical properties, such as participating in the synthesis of organic super acids and acting as a catalyst for cycloisomerization reactions. Its involvement in the formation of novel organic super acids and its role as a highly efficient catalyst in organic reactions highlight its chemical versatility and importance in synthetic chemistry (Garlyauskayte et al., 2005).

Scientific Research Applications

  • Application as a p-type dopant in carbon nanotubes

    • Field : Material Science
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .
  • Synthesis of amphoteric alpha-boryl aldehydes

    • Field : Organic Chemistry
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline is used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes .
  • Enantioselective synthesis of core ring skeleton of leucosceptroids A-D

    • Field : Organic Chemistry
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline plays an important role in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D .
  • Stereoselective sulfoxidation

    • Field : Organic Chemistry
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline is used in stereoselective sulfoxidation .
    • Field : Organic Chemistry
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline is valuable for introducing trifluoromethylsulfonyl (triflate) groups onto phenols and amines, with a preference for aliphatic secondary amines and aromatic secondary amines .
  • Preparation of enol triflates from ketones

    • Field : Organic Chemistry
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline has an improved ability to generate enol triflates from carbonyl compounds .
    • Field : Organic Chemistry
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline is valuable for introducing trifluoromethylsulfonyl (triflate) groups onto phenols and amines, with a preference for aliphatic secondary amines and aromatic secondary amines .
  • Preparation of enol triflates from ketones

    • Field : Organic Chemistry
    • Summary : N,N-Bis(trifluoromethylsulfonyl)aniline has an improved ability to generate enol triflates from carbonyl compounds .

Safety And Hazards

N,N-Bis(trifluoromethylsulfonyl)aniline is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

N,N-Bis(trifluoromethylsulfonyl)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It acts as a mild triflating reagent as well as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It is also employed as a reactant for the preparation of amphoteric alpha-boryl aldehydes .

properties

IUPAC Name

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHEXPTUTVCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191030
Record name N-Phenyltrifluoromethanesulfonimide
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Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(trifluoromethylsulfonyl)aniline

CAS RN

37595-74-7
Record name N-Phenyltrifluoromethanesulfonimide
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Record name Phenyl triflimide
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Record name 37595-74-7
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Record name N-Phenyltrifluoromethanesulfonimide
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Record name 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
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Record name PHENYL TRIFLIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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